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molecular formula C16H10ClNO B8557423 2-Propenoyl chloride, 2-cyano-3,3-diphenyl- CAS No. 35491-55-5

2-Propenoyl chloride, 2-cyano-3,3-diphenyl-

Cat. No. B8557423
M. Wt: 267.71 g/mol
InChI Key: AILWORPCCHUPRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04373060

Procedure details

To 100 ml. of toluene solution containing 50 g. (0.2 mole) of β,β-diphenyl-α-cyanoacrylic acid, 30 g. (0.25 mole) of thionyl chloride is added and the solution is refluxed overnight. After cooling, yellow prisms are collected to give 49.5 g., 92% yield of product, m.p. 157°-158° C.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.25 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[C:8]([C:12]#[N:13])[C:9](O)=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(Cl)([Cl:22])=O>C1(C)C=CC=CC=1>[C:1]1([C:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[C:8]([C:12]#[N:13])[C:9]([Cl:22])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=C(C(=O)O)C#N)C1=CC=CC=C1
Step Two
Name
Quantity
0.25 mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
yellow prisms are collected
CUSTOM
Type
CUSTOM
Details
to give 49.5 g

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=C(C(=O)Cl)C#N)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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